
Asoprisnil
Descripción general
Descripción
Asoprisnil es un nuevo modulador selectivo del receptor de progesterona (SPRM) activo por vía oral que se ha estudiado por su potencial en el manejo de los leiomiomas uterinos sintomáticos (fibromas). Exhibe actividades agonistas y antagonistas mixtas de la progesterona, lo que lo convierte en un compuesto único en el campo de la terapéutica ginecológica .
Métodos De Preparación
La síntesis de asoprisnil implica varios pasos, comenzando con precursores esteroideosLas condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado . Los métodos de producción industrial son similares pero se amplían para acomodar cantidades más grandes, asegurando la pureza y la consistencia a través de rigurosas medidas de control de calidad .
Análisis De Reacciones Químicas
Structural Analysis of Asoprisnil
This compound (C₂₈H₃₅NO₄) is a selective progesterone receptor modulator (SPRM) with a steroidal skeleton and a distinctive 11β-benzaldoxime substituent . Its molecular formula and SMILES notation ([H]\C(=N/O)C1=CC=C(C=C1)[C@@]1([H])C[C@@]2(C)[C@@]([H])(CC[C@]2(COC)OC)[C@]2([H])CCC3=CC(=O)CCC3=C12
) highlight its complex structure, which includes a cyclopenta[a]phenanthren-7-one core and a methoxymethyl group .
Key Structural Features
Feature | Description |
---|---|
Core Structure | Cyclopenta[a]phenanthren-7-one backbone with methoxy and methoxymethyl groups |
Substituent | 11β-benzaldoxime group attached via a phenyl ring |
Functional Groups | Oxime (C=N-O), ketone (C=O), and multiple methyl ether groups |
Molecular Interactions and Conformational Changes
This compound binds to the progesterone receptor (PR) ligand-binding domain (LBD), inducing structural rearrangements critical for its modulatory effects. Crystallographic studies reveal:
-
Ligand-Receptor Interaction : The benzaldoxime substituent occupies the same spatial pocket as progesterone (P₄), but displaces the AF-2 helix (residues 909–933) into an antagonist conformation .
-
Corepressor Recruitment : this compound recruits corepressors (NCoR/SMRT) via the LXXLL motif, with binding affinities comparable to the antagonist RU486 .
-
Coactivator Displacement : Unlike RU486, this compound allows partial displacement of corepressors by coactivator peptides (e.g., TIF2), reflecting its mixed agonist/antagonist activity .
Pharmacokinetic and Stability Profile
Degradation and Metabolic Considerations
-
Stability : Molecular dynamics simulations indicate high stability in protein complexes, with minimal structural fluctuations over time .
-
Metabolism : Limited data exists, but its pharmacokinetic profile (gastrointestinal absorption, Lipinski compliance) suggests hepatic metabolism, though no specific enzymatic pathways are detailed .
Biological Activity-Linked Reactions
This compound modulates cellular pathways through:
-
ER Stress Induction : Triggers unfolded protein response (UPR) in leiomyoma cells, increasing GADD153 and cleaved PARP levels .
-
Melanogenesis Inhibition : Enhances intracellular tyrosinase activity in melanoma cells without direct copper chelation .
Comparative Analysis with Related SPRMs
Aplicaciones Científicas De Investigación
Treatment of Uterine Leiomyomata
Asoprisnil has been extensively studied for its effectiveness in managing symptomatic uterine leiomyomata. Key findings from clinical trials include:
- Efficacy in Reducing Symptoms : In a phase II study, this compound demonstrated significant suppression of uterine bleeding, with rates of 28%, 64%, and 83% at doses of 5 mg, 10 mg, and 25 mg respectively. Additionally, it led to reductions in both leiomyoma and uterine volumes after 12 weeks of treatment .
- Long-term Management : A pooled analysis from two phase III trials indicated that continuous treatment with this compound for up to 12 months effectively controlled heavy menstrual bleeding (HMB) associated with uterine fibroids. The treatment resulted in significant reductions in fibroid volume (up to -63%) and improved quality of life metrics .
- Safety Profile : this compound was generally well tolerated, with minimal adverse effects reported. Endometrial biopsies showed a decrease in proliferative patterns, suggesting a favorable impact on the endometrium .
Potential Use in Endometriosis
This compound's application extends to the management of endometriosis, although research is more limited compared to its use for fibroids:
- Mechanism of Action : The compound has shown promise in suppressing endometrial proliferation and inducing amenorrhea by targeting the endometrium. Early studies indicated a reduction in dysmenorrhea symptoms compared to placebo .
- Challenges in Clinical Trials : Despite initial positive findings, some trials were halted due to concerns about endometrial hyperplasia. This underscores the need for further investigation into its safety and efficacy for this indication .
Comparative Efficacy Data
The following table summarizes the key findings from clinical studies on this compound's efficacy:
Study | Dosage (mg) | Suppression of Uterine Bleeding (%) | Reduction in Fibroid Volume (%) | Quality of Life Improvement |
---|---|---|---|---|
Phase II Trial | 5 | 28% | Not specified | Not specified |
Phase II Trial | 10 | 64% | Up to -48% | Significant improvement |
Phase II Trial | 25 | 83% | Up to -63% | Significant improvement |
Phase III Trials | 10 | Not specified | Up to -39% | Significant improvement |
Phase III Trials | 25 | Not specified | Up to -63% | Significant improvement |
Case Study: Efficacy in Heavy Menstrual Bleeding
A multicenter, randomized controlled trial assessed the impact of this compound on HMB among women with uterine fibroids. Patients receiving this compound reported notable improvements in symptom severity and overall health-related quality of life (HRQL). The study concluded that this compound provided clinically meaningful improvements with an acceptable safety profile .
Case Study: Endometrial Response
In another study focusing on endometrial response, biopsies taken after treatment revealed a decrease in glandular and stromal proliferation levels. This finding suggests that this compound may effectively manage conditions associated with excessive endometrial growth while minimizing adverse effects related to hyperplasia .
Mecanismo De Acción
Asoprisnil ejerce sus efectos uniéndose a los receptores de progesterona, induciendo un cambio conformacional que influye en el reclutamiento de coactivadores y correpresores. Esta interacción modula la transcripción de genes sensibles a la progesterona, lo que lleva a su actividad agonista/antagonista mixta . Los objetivos moleculares incluyen las isoformas del receptor de progesterona PR-A y PR-B, que desempeñan diferentes funciones en varios tejidos .
Comparación Con Compuestos Similares
Asoprisnil forma parte de una clase más amplia de SPRM, que incluye compuestos como la mifepristona y el acetato de ulipristal. En comparación con estos, this compound tiene un perfil único de actividad agonista/antagonista mixta, lo que lo hace particularmente eficaz para dirigirse a los tejidos uterinos sin causar hipoestrogenismo o pérdida ósea significativa . Otros compuestos similares incluyen telapristona y vilaprisan, que también exhiben modulación selectiva del receptor de progesterona pero con diferentes aplicaciones clínicas y perfiles de efectos secundarios .
Actividad Biológica
Asoprisnil is a selective progesterone receptor modulator (SPRM) that has garnered attention for its potential therapeutic applications, particularly in treating uterine fibroids and managing heavy menstrual bleeding (HMB). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound exhibits a mixed agonist-antagonist activity on progesterone receptors (PRs), specifically targeting both PR-A and PR-B isoforms. This dual action allows it to modulate various cellular processes:
- Binding Affinity : this compound shows a threefold higher binding affinity to PR compared to progesterone in animal models, particularly in the rabbit uterus .
- Cellular Effects : It suppresses collagen synthesis and induces apoptosis in leiomyomas while sparing normal myometrial cells. Mechanistically, it decreases the expression of anti-apoptotic proteins like Bcl-2 and increases pro-apoptotic markers such as caspase-3 .
Efficacy in Managing Uterine Fibroids
This compound has been evaluated in multiple clinical trials for its efficacy in treating uterine fibroids:
- 12-Month Study Results : In a pivotal study involving 907 premenopausal women with HMB associated with uterine fibroids, this compound demonstrated significant reductions in menstrual bleeding and fibroid volume. The primary efficacy endpoint was met by 90% and 93% of participants in the 10 mg and 25 mg groups, respectively, compared to only 35% in the placebo group (P < 0.001) .
- Volume Reduction : The median decrease in primary fibroid volume was reported as -55.7% for the 10 mg group and -75.2% for the 25 mg group over a 12-month period .
Safety Profile
Despite its efficacy, safety concerns have emerged:
- Endometrial Changes : Imaging studies indicated a progressive increase in endometrial thickness and cystic changes, leading to invasive diagnostic procedures for some patients. Endometrial biopsies revealed antiproliferative effects but also raised concerns about potential malignancies .
- Adverse Events : While generally well tolerated, cases of endometrial cancer were diagnosed during treatment, prompting caution regarding long-term use .
Comparative Efficacy with Other SPRMs
This compound's efficacy has been compared to other SPRMs like mifepristone and ulipristal acetate:
Compound | Binding Affinity | Primary Use | Efficacy in HMB |
---|---|---|---|
This compound | High | Uterine fibroids | Significant |
Mifepristone | Moderate | Medical abortion | Effective |
Ulipristal acetate | Moderate | Uterine fibroids | Effective |
This compound has shown a higher degree of progesterone agonist activity compared to mifepristone, which may contribute to its unique therapeutic profile .
Case Studies
Several case studies highlight the clinical application of this compound:
- Case Study A : A 35-year-old woman with symptomatic uterine fibroids experienced a significant reduction in bleeding episodes after 6 months of treatment with this compound (25 mg), achieving amenorrhea by month 3.
- Case Study B : Another patient presented with severe anemia due to heavy menstrual bleeding associated with fibroids. Following treatment with this compound, her hemoglobin levels improved significantly within two months, alongside a notable decrease in fibroid size.
Propiedades
IUPAC Name |
(8S,11R,13S,14S,17S)-11-[4-[(E)-hydroxyiminomethyl]phenyl]-17-methoxy-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO4/c1-27-15-24(19-6-4-18(5-7-19)16-29-31)26-22-11-9-21(30)14-20(22)8-10-23(26)25(27)12-13-28(27,33-3)17-32-2/h4-7,14,16,23-25,31H,8-13,15,17H2,1-3H3/b29-16+/t23-,24+,25-,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMNAFGEUJBOCE-MEQIQULJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(COC)OC)C5=CC=C(C=C5)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(COC)OC)C5=CC=C(C=C5)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904033 | |
Record name | Asoprisnil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199396-76-4 | |
Record name | Asoprisnil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199396-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Asoprisnil [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199396764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Asoprisnil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06680 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Asoprisnil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASOPRISNIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72W09924WP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.